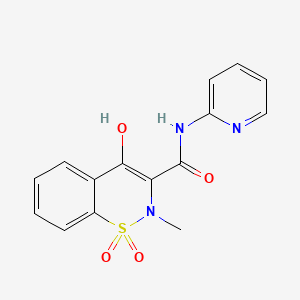
Piroxicam
Overview
Description
Piroxicam is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It is primarily used to relieve symptoms of painful inflammatory conditions such as arthritis. This compound works by inhibiting the production of endogenous prostaglandins, which are involved in the mediation of pain, stiffness, tenderness, and swelling .
Mechanism of Action
Target of Action
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever in the body .
Mode of Action
This compound works by reversibly inhibiting the cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins . This inhibition disrupts the production of prostaglandins, which are responsible for mediating inflammation, pain, and fever . As a result, the drug reduces these symptoms in conditions like rheumatoid arthritis and osteoarthritis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes . These molecules are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature .
Pharmacokinetics
This compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is well absorbed after oral administration, and its long half-life (approximately 50 hours ) allows for once-daily dosing . The drug is extensively protein-bound (99% ) and is metabolized in the liver through hydroxylation and glucuronidation . It is excreted in both urine and feces .
Result of Action
At the molecular level, this compound’s action results in a decreased production of prostaglandins, leading to reduced inflammation and pain . At the cellular level, this can lead to a decrease in the inflammatory response of immune cells, such as macrophages . Clinically, this results in the alleviation of symptoms associated with conditions like rheumatoid arthritis and osteoarthritis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach . Additionally, factors such as the patient’s age, liver function, and renal function can influence the drug’s metabolism and excretion . Furthermore, the drug’s efficacy and stability can be affected by its formulation and storage conditions .
Biochemical Analysis
Biochemical Properties
Piroxicam interacts with various enzymes and proteins in the body. The primary biochemical reaction involving this compound is the inhibition of cyclooxygenase (COX), an enzyme that plays a crucial role in the synthesis of prostaglandins . This compound’s ability to inhibit COX leads to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain . The neutral bidentate ligand of this compound coordinates to the metal ion through pyridyl-N and carbonyl of the amide moiety, causing protonation/deprotonation equilibria (tautomerism) of this compound .
Cellular Effects
This compound has various effects on cellular processes. It inhibits potent aquaporin-4, rendering neuroprotection in focal cerebral ischemia in rats . It also induces apoptosis in certain cell types, such as human breast cancer cells MCF-7 . Moreover, this compound can cause extrapyramidal symptoms, suggesting acetylcholine involvement .
Molecular Mechanism
The molecular mechanism of this compound primarily involves the inhibition of COX, thereby reducing the synthesis of prostaglandins . This inhibition is thought to be responsible for the drug’s anti-inflammatory, analgesic, and antipyretic properties . This compound also penetrates the blood-brain barrier (BBB) through a redox chemical delivery system, linking it to a lipophilic dihydropyridine carrier .
Temporal Effects in Laboratory Settings
This compound has a long half-life of about 40 hours, making it suitable for once-daily administration . After repeated doses of 20mg daily for two weeks, mean plasma concentrations 48 hours after the last dose are still within the therapeutic range .
Dosage Effects in Animal Models
The median lethal dose of this compound is reported to be less than 500 mg/kg in mice and rats, and less than 1000 mg/kg in guinea pigs, chickens, cockerels, broilers, monkeys, turkeys, and dogs . The toxicity signs exhibited include torticollis, opistothonus, lethargy, and hypotension .
Metabolic Pathways
This compound is extensively metabolized by the liver. The primary route of biotransformation involves hydroxylation to form the primary metabolite . The N-methyl group increases absorption and slows hydroxylation, thereby prolonging the effect of the drug .
Transport and Distribution
This compound is readily absorbed from the oral or rectal routes and reaches steady-state after about seven days . It penetrates into the synovial fluid of patients with rheumatoid arthritis and attains concentrations about 40% of those in plasma .
Subcellular Localization
The subcellular localization of this compound in cells is primarily in the perinuclear space . This localization may play a role in the drug’s ability to induce apoptosis in certain cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piroxicam can be synthesized through various methods. One common method involves the reaction of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide with 2-aminopyridine. The reaction typically occurs in the presence of a base such as sodium hydroxide and a solvent like dimethylformamide. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is often produced using solid dispersion techniques to enhance its solubility and bioavailability. Methods such as hot melt extrusion, supercritical fluid method, and solvent evaporation method are employed. These methods involve the use of polymers like polyethylene glycol and polyvinylpyrrolidone to form solid dispersions .
Chemical Reactions Analysis
Types of Reactions: Piroxicam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions include hydroxylated metabolites, reduced forms of this compound, and substituted derivatives .
Scientific Research Applications
Piroxicam has a wide range of scientific research applications:
Comparison with Similar Compounds
Meloxicam: Another oxicam class NSAID with similar anti-inflammatory properties.
Tenoxicam: An oxicam derivative with a longer half-life compared to piroxicam.
Lornoxicam: Known for its potent anti-inflammatory and analgesic effects.
Comparison: this compound is unique due to its long half-life, allowing for once-daily dosing. It also has a broad range of applications in treating various inflammatory conditions. Compared to meloxicam and tenoxicam, this compound has a more extensive history of use and a well-established safety profile .
Properties
IUPAC Name |
4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSPLQLAKJAUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021170 | |
| Record name | Piroxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid | |
| Record name | Piroxicam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1287 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Piroxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4), 1.43e-01 g/L | |
| Record name | SID856007 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Piroxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00554 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piroxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The antiinflammatory effect of Piroxicam may result from the reversible inhibition of cyclooxygenase, causing the peripheral inhibition of prostaglandin synthesis. The prostaglandins are produced by an enzyme called Cox-1. Piroxicam blocks the Cox-1 enzyme, resulting into the disruption of production of prostaglandins. Piroxicam also inhibits the migration of leukocytes into sites of inflammation and prevents the formation of thromboxane A2, an aggregating agent, by the platelets. | |
| Record name | Piroxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00554 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
36322-90-4 | |
| Record name | Piroxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36322-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piroxicam [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036322904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piroxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00554 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | piroxicam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | piroxicam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=666076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piroxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piroxicam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIROXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13T4O6VMAM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Piroxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198-200 °C, 198 - 200 °C | |
| Record name | Piroxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00554 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piroxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014694 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






A: Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the activity of cyclooxygenase (COX) enzymes. [, , ] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation, pain, and fever. [, , ]
A: this compound is considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. [, ] COX-1 is constitutively expressed and involved in various physiological processes, while COX-2 is induced during inflammation. [, ]
A: this compound has a molecular formula of C15H13N3O4S and a molecular weight of 331.35 g/mol. []
A: Yes, studies have utilized various spectroscopic techniques to characterize this compound. For instance, Fourier-Transform Infrared (FTIR) spectroscopy has been employed to identify characteristic functional groups and analyze the interactions between this compound and excipients in different formulations. [, , ]
A: this compound formulations, particularly liquid-filled dispersions, can be affected by storage conditions. High humidity and temperature can lead to changes in dissolution behavior, possibly due to microcrystal formation or water absorption by carriers. [] Using moisture-resistant packaging is crucial to maintain the stability of such formulations. []
A: this compound is known for its poor aqueous solubility, which poses challenges in formulating it for optimal bioavailability. [, , ] It has been classified as a Class II drug according to the Biopharmaceutical Classification System, indicating good permeability but poor dissolution. []
ANone: Various techniques have been investigated to enhance this compound's dissolution rate and, consequently, its bioavailability. These include:
- Solid dispersions: This method involves dispersing this compound in a water-soluble carrier, leading to increased surface area and improved dissolution. Carriers like polyethylene glycol (PEG) 4000, PEG 6000, Pluronic F 68, and Pluronic F-127 have shown promising results in enhancing this compound solubility and dissolution. []
- Melt granulation: This technique utilizes heat to melt a carrier and then incorporate this compound, forming granules that exhibit improved dissolution characteristics. []
- Lyophilization: Freeze-drying this compound formulations, especially solid dispersions and melt granules, has demonstrated potential in further enhancing dissolution rates. []
- Cyclodextrin complexation: Formulating this compound with β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly improve its dissolution rate and dissolution efficiency. [, ] The presence of polyvinylpyrrolidone (PVP) can further enhance the complexation efficiency and solubilizing capacity of cyclodextrins. []
A: As a poorly soluble drug, this compound's dissolution rate can be a rate-limiting step for its absorption, potentially affecting its bioavailability and therapeutic efficacy. [] Formulations that enhance dissolution are crucial for achieving desired therapeutic outcomes. []
A: this compound is well-absorbed after oral administration, but its absorption rate can be influenced by factors like formulation and presence of food. [, , ] It is extensively metabolized in the liver, primarily by hydroxylation and conjugation, with the 5'-hydroxythis compound being its major metabolite. [, ] this compound and its metabolites are excreted primarily in the urine and feces. []
A: Yes, studies in rats have shown that rectal administration of this compound results in a higher therapeutic index compared to oral administration. [] Rectal administration may offer advantages in terms of reduced ulcerogenic effects and acute toxicity. []
A: Several drug interactions can influence this compound's pharmacokinetics. * Cimetidine: Co-administration with cimetidine, a histamine H2-receptor antagonist, can increase this compound plasma levels and prolong its half-life in both rats and humans. [] This interaction may be attributed to cimetidine's inhibitory effect on this compound's hepatic metabolism. [] * Activated charcoal: Administering activated charcoal after oral or rectal this compound can significantly reduce its bioavailability by inhibiting its absorption from the gastrointestinal tract. []
A: The carrageenan-induced paw edema model in rats is a widely employed method to assess the anti-inflammatory effects of this compound. [, ] This model allows researchers to quantify paw swelling and evaluate the efficacy of different this compound formulations in reducing inflammation. [, ]
A: Researchers have explored numerous formulation approaches to enhance this compound's therapeutic profile: * Self-nanoemulsifying drug delivery systems (SNEDDS): SNEDDS have demonstrated the ability to enhance the dissolution and absorption of this compound, leading to improved bioavailability and reduced ulcerogenic effects in rats. [, ] Formulations incorporating excipients like Tween 80, virgin coconut oil, and PEG 400 have shown promise in preclinical studies. [] * Liposomes: Liposomal encapsulation of this compound has been investigated as a strategy to reduce cytotoxicity and enhance its anti-inflammatory activity. [] In vitro studies using lipopolysaccharide-stimulated macrophages suggest that liposomal this compound might offer a safer and more effective approach. [] * Suppositories: Formulating this compound as suppositories using various bases, such as water-soluble PEGs, emulsion bases, and fatty bases, has been explored to improve its delivery and potentially reduce systemic side effects. [, , ] Hollow-type suppositories, particularly those containing this compound in a dissolved form, have shown promise in enhancing drug release for rectal administration. []
A: High-Performance Liquid Chromatography (HPLC) is a widely employed technique for quantifying this compound in biological samples like plasma. [, , , ] Coupled with UV detection, HPLC allows for sensitive and specific measurement of this compound concentrations. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
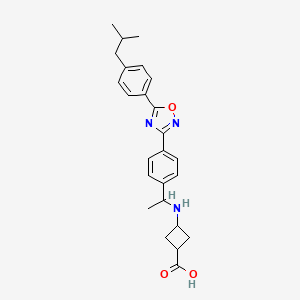
![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide](/img/structure/B610040.png)


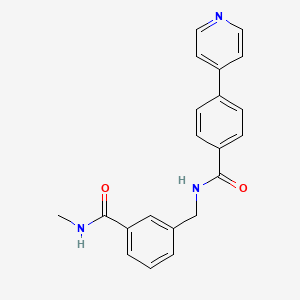
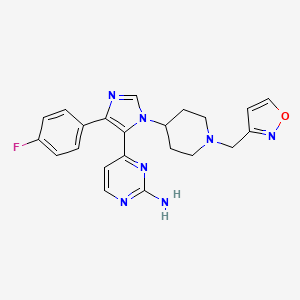
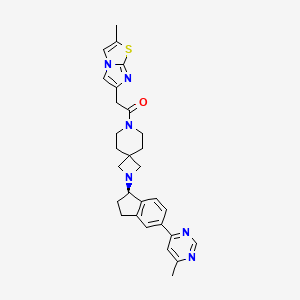
![[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B610051.png)
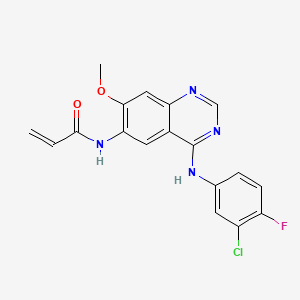
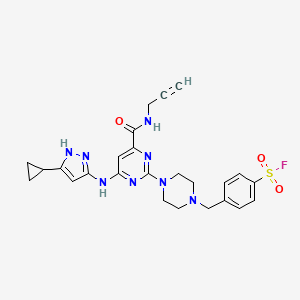
![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)
